molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9

6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B2415706
Key on ui cas rn: 1431719-89-9
M. Wt: 487
InChI Key: ANYMZZWYMAFJDL-UHFFFAOYSA-N
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Patent
US09023865B2

Procedure details

6-chloro-3-iodo-1-trityl-1H-pyrazolo[4,3-c]pyridine (2.465 g, 4.72 mmol), 2-methylpyridine-4-boronic acid (0.966 g, 7.05 mmol), PdCl2(dppf)-CH2Cl2Adduct (0.579 g, 0.709 mmol) and K2CO3 (1.959 g, 14.17 mmol) were dissolved in a mixture of 1,4-dioxane (10 mL)/H2O (2.5 mL). The reaction mixture was degassed for 5 min, heated to 80° C. overnight, cooled to RT and diluted with EtOAc. Reaction was filtered through Celite and then partitioned between EtOAc and saturated NaHCO3. The organic layer was extracted with EtOAc (3×) and the combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel over a gradient of 0-75% EtOAc in hexanes to yield 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine (1.02 g, 2.09 mmol, 44%) as a solid. MS ESI calc'd. for C31H24ClN4 [M+1]+487, found 487.
Quantity
2.465 g
Type
reactant
Reaction Step One
Quantity
0.966 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.579 g
Type
reactant
Reaction Step One
Name
Quantity
1.959 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8](I)=[N:9][N:10]([C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:4]=2[CH:3]=1.[CH3:31][C:32]1[CH:37]=[C:36](B(O)O)[CH:35]=[CH:34][N:33]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O>[Cl:1][C:2]1[N:7]=[CH:6][C:5]2[C:8]([C:36]3[CH:35]=[CH:34][N:33]=[C:32]([CH3:31])[CH:37]=3)=[N:9][N:10]([C:11]([C:24]3[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=3)([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.465 g
Type
reactant
Smiles
ClC1=CC2=C(C=N1)C(=NN2C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)I
Name
Quantity
0.966 g
Type
reactant
Smiles
CC1=NC=CC(=C1)B(O)O
Name
PdCl2(dppf)-CH2Cl2Adduct
Quantity
0.579 g
Type
reactant
Smiles
Name
Quantity
1.959 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
Reaction
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel over a gradient of 0-75% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)C(=NN2C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C2=CC(=NC=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.09 mmol
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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